molecular formula C15H23NO B311662 2-ethyl-N-(3-methylphenyl)hexanamide

2-ethyl-N-(3-methylphenyl)hexanamide

Cat. No.: B311662
M. Wt: 233.35 g/mol
InChI Key: DKVPUDJGBIFWOX-UHFFFAOYSA-N
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Description

2-Ethyl-N-(3-methylphenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with a 2-ethyl group and an aromatic 3-methylphenyl moiety. Its molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol. The compound’s structure combines lipophilic (2-ethylhexanoyl chain) and aromatic (3-methylphenyl) regions, making it relevant in medicinal chemistry for modulating receptor interactions, particularly in studies involving enzyme inhibition or signal transduction pathways.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-ethyl-N-(3-methylphenyl)hexanamide

InChI

InChI=1S/C15H23NO/c1-4-6-9-13(5-2)15(17)16-14-10-7-8-12(3)11-14/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,16,17)

InChI Key

DKVPUDJGBIFWOX-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1)C

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
2-Ethyl-N-(3-methylphenyl)hexanamide 3-Methylphenyl 233.35 Lipophilic; potential receptor binding
N-(2-Nitrophenyl)hexanamide 2-Nitrophenyl (EWG*) 250.28 IC₅₀ = 79 µM (LuxR antagonist activity)
2-Ethyl-N-(4-hydroxyphenyl)hexanamide 4-Hydroxyphenyl (H-bond donor) 235.32 Enhanced solubility; derivatized for bioactivity
N-(3-Hydroxyphenyl)hexanamide 3-Hydroxyphenyl 221.27 Antioxidant potential; hydrogen bonding
N-[2-(Phenylamino)phenyl]hexanamide 2-Phenylaminophenyl 282.38 Structural complexity; unknown activity

*EWG: Electron-withdrawing group.

Key Observations :

  • Electronic Effects : Nitro groups (e.g., in N-(2-nitrophenyl)hexanamide) enhance antagonist activity by forming hydrogen bonds with residues like Trp66 in LuxR. In contrast, methyl groups (electron-donating) in 2-ethyl-N-(3-methylphenyl)hexanamide may prioritize lipophilicity over polar interactions.
  • Chain Length : C6 hexanamides (e.g., 2-ethyl derivatives) show bioactivity, while C4 analogues (e.g., butanamides) are inactive, indicating chain length is critical for target engagement.
  • Hydroxy Substituents : 3- or 4-Hydroxyphenyl derivatives (e.g., 2-ethyl-N-(4-hydroxyphenyl)hexanamide) exhibit improved solubility and are intermediates for Mannich reactions to introduce pyrrolidine or methylpyrrolidine groups.

Physicochemical Properties

  • Solubility : Hydroxyphenyl derivatives (e.g., 2-ethyl-N-(3-hydroxyphenyl)hexanamide) show higher aqueous solubility due to hydrogen bonding.
  • Lipophilicity: 3-Methylphenyl and 2-ethylhexanoyl groups increase logP values, favoring membrane permeability.

Preparation Methods

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C for 12–24 hours.

  • Yield: 65–78% after purification via silica gel chromatography.

Key Mechanistic Steps:

  • Activation of the carboxylic acid to form an O-acylisourea intermediate.

  • Nucleophilic attack by 3-methylaniline to generate the amide.

  • Byproduct removal (e.g., dicyclohexylurea) via filtration.

Acylation of 3-Methylaniline with 2-Ethylhexanoyl Chloride

This method avoids equilibrium limitations by using 2-ethylhexanoyl chloride as the acylating agent.

Reaction Protocol:

  • Reagents: 2-Ethylhexanoyl chloride (1.2 equiv), 3-methylaniline (1.0 equiv), triethylamine (2.0 equiv).

  • Solvent: Chloroform or ethyl acetate.

  • Yield: 82–89% with minimal side products.

Optimization Data:

ParameterOptimal ValueEffect on Yield
Molar Ratio (AcCl:Amine)1.2:1Maximizes acylation
Temperature0–5°CReduces hydrolysis
BaseTriethylamineNeutralizes HCl

Catalytic Amidation Using Transition Metal Complexes

Palladium and copper catalysts enable efficient coupling under milder conditions. A Pd/Cu bimetallic system (e.g., Pd(η³-C₃H₅)Cl₂/Xantphos/CuI) promotes carbonylative amidation with carbon monoxide (10 bar).

Performance Metrics:

  • Substrate Scope: Compatible with electron-deficient anilines.

  • Yield: 58–72% under optimized conditions.

  • Key Variables:

    • Solvent polarity (DMSO > DCE > Toluene).

    • Ligand selection (Xantphos outperforms BINAP).

Table 1: Solvent Optimization for Pd/Cu-Catalyzed Amidation

SolventConversion (%)Selectivity (%)
DMSO5893
DCE2989
Toluene1775

Oxidative Routes from 2-Ethylhexanal

Patented methods oxidize 2-ethylhexanal in the presence of Mn(II) or Cu(II) acetate catalysts to yield 2-ethylhexanoic acid, which is subsequently amidated.

Industrial-Scale Process:

  • Oxidation Conditions:

    • Temperature: 5–10°C.

    • Pressure: 0.1–1.0 MPa.

    • Catalyst: Mn(Ac)₂ (0.2–1.0 wt%).

  • Yield: 93–99% conversion with 91–94% selectivity.

Table 2: Pressure Effects on Oxidation Efficiency

Pressure (MPa)Conversion (%)Selectivity (%)
0.199.693.4
0.399.793.6
1.099.593.1

Reductive Amination of Ketone Precursors

Though less common, reductive amination of 2-ethylhexanone with 3-methylaniline using NaBH₄ or H₂/Ni provides an alternative route.

Limitations:

  • Requires strict anhydrous conditions.

  • Lower yields (45–55%) due to competing imine formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Amidation65–78>95ModerateHigh
Acylation82–89>98HighModerate
Catalytic Amidation58–7290–95LowLow
Oxidative Route93–99>99IndustrialHigh

Mechanistic Insights and Side Reactions

  • Hydrolysis: Competing hydrolysis of acyl chlorides or activated intermediates reduces yields. Mitigated by low temperatures and anhydrous solvents.

  • Over-Oxidation: In oxidative methods, excessive oxygen feed generates carboxylic acid byproducts.

  • Steric Hindrance: Bulky substituents on 3-methylaniline slow nucleophilic attack, necessitating excess acylating agents.

Industrial and Environmental Considerations

  • Waste Management: Pd/Cu catalytic systems require heavy metal recovery.

  • Green Chemistry: Solvent-free amidation and biocatalytic routes are under development but lack commercial viability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethyl-N-(3-methylphenyl)hexanamide with high purity?

  • Methodological Answer : The synthesis typically involves amidation of hexanoic acid derivatives with 3-methylaniline. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to form the acid chloride.
  • Amide bond formation : React the activated intermediate with 3-methylaniline under inert conditions (e.g., N₂ atmosphere) to minimize oxidation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) based on TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 2-ethyl-N-(3-methylphenyl)hexanamide?

  • Methodological Answer :

  • NMR spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm, multiplet for 3-methylphenyl) and aliphatic chains (δ 0.8–2.5 ppm for ethyl and hexanamide groups).
  • ¹³C NMR : Confirm carbonyl resonance (δ ~165–170 ppm) and aromatic carbons .
  • IR spectroscopy : Detect amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass spectrometry : Use ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can reaction conditions influence the regioselectivity of 2-ethyl-N-(3-methylphenyl)hexanamide in subsequent derivatization reactions?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack on the amide carbonyl, while non-polar solvents favor electrophilic aromatic substitution on the 3-methylphenyl group .
  • Catalysts : Acidic conditions (e.g., H₂SO₄) promote electrophilic substitution, whereas basic conditions (e.g., NaH) may deprotonate the amide NH, altering reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 2-ethyl-N-(3-methylphenyl)hexanamide?

  • Methodological Answer :

  • Computational setup : Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity indices .
  • Electrostatic potential maps : Identify nucleophilic (amide NH) and electrophilic (aromatic ring) sites for reaction planning .
  • Correlation with experimental data : Validate DFT-predicted IR/NMR spectra against empirical results to refine computational models .

Q. What strategies resolve contradictions in biological activity data for 2-ethyl-N-(3-methylphenyl)hexanamide across assay conditions?

  • Methodological Answer :

  • Assay standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration ≤0.1%) .
  • Orthogonal assays : Validate results using multiple techniques (e.g., enzyme inhibition assays vs. cellular viability assays) to distinguish direct effects from artifacts .
  • Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance of divergent data .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of 2-ethyl-N-(3-methylphenyl)hexanamide derivatives?

  • Methodological Answer :

  • Analog synthesis : Systematically vary substituents (e.g., alkyl chain length, aryl groups) and assess impact on bioactivity .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with activity data .
  • Crystallography : Determine 3D structures of protein-ligand complexes (e.g., using SHELX ) to identify binding interactions .

Q. How can 2-ethyl-N-(3-methylphenyl)hexanamide serve as a scaffold for bioconjugation or probe design?

  • Methodological Answer :

  • Functionalization : Introduce azido or alkynyl groups via nucleophilic substitution (e.g., using 6-azido intermediates ) for click chemistry applications.
  • Surface immobilization : Use triethoxysilyl derivatives (e.g., TPMH ) to anchor the compound on glass surfaces for microarray studies.

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